molecular formula C24H23ClF3NO3 B7742398 3-(4-chlorophenyl)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(4-chlorophenyl)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7742398
M. Wt: 465.9 g/mol
InChI Key: FZLCHECTAWHPTI-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include chlorinating agents, amines, and trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are likely mediated through pathways involving these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-chlorophenyl)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one apart from similar compounds is its combination of functional groups, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

3-(4-chlorophenyl)-8-[[cyclohexyl(methyl)amino]methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClF3NO3/c1-29(16-5-3-2-4-6-16)13-18-19(30)12-11-17-21(31)20(14-7-9-15(25)10-8-14)23(24(26,27)28)32-22(17)18/h7-12,16,30H,2-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLCHECTAWHPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)Cl)C(F)(F)F)O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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